Glycyrrhizinic acid, potassium salt
Overview
Description
Glycyrrhizinic acid, potassium salt, is a derivative of glycyrrhizinic acid, a triterpenoid saponin extracted from the root and rhizome of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweetening properties, being significantly sweeter than sucrose, and has been used in various traditional medicines for its pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glycyrrhizinic acid, potassium salt, typically involves the extraction of glycyrrhizinic acid from licorice root, followed by its conversion to the potassium salt form. The process includes:
Extraction: Glycyrrhizinic acid is extracted from licorice root using water or ethanol.
Conversion to Potassium Salt: The extracted glycyrrhizinic acid is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring the purity and consistency of the product. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract glycyrrhizinic acid.
Neutralization: The extracted acid is neutralized with potassium hydroxide in controlled conditions to produce the potassium salt.
Chemical Reactions Analysis
Types of Reactions: Glycyrrhizinic acid, potassium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Glycyrrhetinic acid.
Reduction: Modified glycyrrhizinic acid derivatives.
Substitution: Various glycyrrhizinic acid esters and ethers.
Scientific Research Applications
Glycyrrhizinic acid, potassium salt, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its anti-inflammatory, antiviral, and hepatoprotective properties.
Industry: Employed as a natural sweetener and emulsifier in food and cosmetic products.
Mechanism of Action
The mechanism of action of glycyrrhizinic acid, potassium salt, involves several molecular targets and pathways:
Comparison with Similar Compounds
Glycyrrhizinic acid, potassium salt, is unique compared to other similar compounds due to its specific pharmacological profile and applications:
Similar Compounds: Glycyrrhetinic acid, glycyrrhizin, and other glycyrrhizin derivatives.
Uniqueness: Its combination of sweetening properties and pharmacological activities makes it distinct.
Properties
IUPAC Name |
potassium;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3,4-dihydroxyoxane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSUMFQEBHBMQB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61KO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68039-19-0 | |
Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, potassium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | α-d-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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